N-trimethylsilyloxybenzamide
Description
N-Trimethylsilyloxybenzamide is a benzamide derivative characterized by a trimethylsilyloxy (-OSi(CH₃)₃) group attached to the nitrogen atom of the benzamide scaffold. This compound is primarily utilized in organic synthesis as a protected intermediate or a sterically hindered amide, leveraging the silyl group’s ability to modulate reactivity and stability. The trimethylsilyloxy moiety enhances lipophilicity and steric bulk, which can influence solubility, reaction kinetics, and resistance to hydrolysis compared to conventional benzamides.
Properties
CAS No. |
78313-15-2 |
|---|---|
Molecular Formula |
C10H15NO2Si |
Molecular Weight |
209.32 g/mol |
IUPAC Name |
N-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,3)13-11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |
InChI Key |
APKJKSGLTUUOKI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)ONC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-trimethylsilyloxybenzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-trimethylsilyloxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce simpler amides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-trimethylsilyloxybenzamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Researchers utilize it in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism by which N-trimethylsilyloxybenzamide exerts its effects involves the interaction of the trimethylsilyloxy group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry. The molecular pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the presence of the trimethylsilyloxy group .
Comparison with Similar Compounds
Key Observations :
- Silyl vs. Hydroxy Groups : The trimethylsilyloxy group in N-trimethylsilyloxybenzamide provides steric shielding and hydrophobicity, contrasting with the polar -OH group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This difference significantly impacts solubility (e.g., silyl derivatives are more soluble in organic solvents) .
- Electron Effects : The electron-donating trimethylsilyloxy group may stabilize adjacent amide bonds against hydrolysis compared to electron-withdrawing groups like methoxy or hydroxy substituents in 3j and trimethobenzamide .
Physicochemical and Functional Differences
- Lipophilicity: this compound is expected to exhibit higher logP values than hydroxy- or methoxy-substituted analogs due to the nonpolar trimethylsilyl group. This property makes it advantageous in reactions requiring nonpolar media.
- Thermal Stability : Silyl ethers and amides are generally thermally stable, suggesting that this compound may outperform analogs like 3j (with labile -OH groups) in high-temperature reactions .
- Bioactivity : Unlike trimethobenzamide, which is pharmacologically active as an antiemetic, this compound’s silyl group likely limits its bioavailability due to metabolic instability, restricting its utility to synthetic applications .
Biological Activity
N-trimethylsilyloxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, pharmacological evaluation, and biological interactions of this compound, highlighting its therapeutic implications and underlying mechanisms.
Synthesis and Structural Characteristics
This compound belongs to a class of compounds characterized by the presence of a trimethylsilyloxy group attached to a benzamide structure. The introduction of the trimethylsilyloxy moiety is known to enhance solubility and bioavailability, which are critical factors for therapeutic efficacy.
Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Trimethylsilyloxy group at para position | Enhanced solubility and potential reactivity |
| N-(4-Methoxyphenyl)-N-trimethylsilylbenzamide | Methoxy substituent at para position | Increased solubility in organic solvents |
| N-(Phenyl)-N-trimethylsilylbenzamide | No methyl group; only phenyl substituent | Different electronic properties affecting reactivity |
Pharmacological Evaluation
Recent studies have focused on evaluating the biological activity of this compound through various assays. The compound has shown promising results in inhibiting specific enzyme activities, particularly those involved in cancer progression and inflammation.
Enzyme Inhibition Studies
The compound has been tested against several targets, including:
- VEGFR-2 Kinase : A critical target in cancer therapy, where this compound demonstrated significant inhibitory activity with an IC50 value comparable to standard reference compounds.
- c-Met Enzyme : Known for its role in tumor growth and metastasis, the compound exhibited potent inhibition, indicating its potential as an anti-cancer agent.
Case Studies
Case Study 1: Anti-Cancer Activity
In a controlled study involving cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, suggesting its effectiveness as a cytotoxic agent against certain types of cancer cells.
Case Study 2: Anti-Inflammatory Effects
Another study assessed the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. This interaction may alter enzyme conformations or inhibit substrate binding, leading to decreased activity of targeted pathways involved in disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
